molecular formula C11H14O4 B1332888 4-Isopropoxy-3-methoxybenzoic acid CAS No. 3535-33-9

4-Isopropoxy-3-methoxybenzoic acid

Cat. No. B1332888
CAS RN: 3535-33-9
M. Wt: 210.23 g/mol
InChI Key: JIDRJYBQEIPGRF-UHFFFAOYSA-N
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Patent
US09403839B2

Procedure details

To a stirring solution of 4-isopropoxy-3-methoxy-benzoic acid (40.0 g, 190.3 mmol) in anhydrous dichloromethane (400 mL) at room temperature was slowly added thionyl chloride (27.8 mL, 381 mmol). The reaction was then transferred from a room temperature water bath to an oil bath that was then warmed to 30° C. The solution was allowed to stir overnight at 30° C. The reaction mixture was allowed to cool to room temperature prior to the addition of additional thionyl chloride (10.0 mL, 137 mmol). The reaction was allowed to stir at 40° C. for 3 hours. After completion, the reaction mixture was concentrated under reduced pressure, azeotrophing with toluene to provide 4-isopropoxy-3-methoxy-benzoyl chloride (44.3 g) as a yellow oil. The product was used in the next step without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][C:6]=1[O:14][CH3:15])([CH3:3])[CH3:2].S(Cl)([Cl:18])=O>ClCCl>[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:18])=[O:10])=[CH:7][C:6]=1[O:14][CH3:15])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(C)OC1=C(C=C(C(=O)O)C=C1)OC
Step Two
Name
Quantity
27.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
to stir overnight at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
was then transferred from a room temperature
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
to stir at 40° C. for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
After completion, the reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C(=O)Cl)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 44.3 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.